IDO1 Inhibition: 14,000-Fold Weaker Than Epacadostat (Context: Screening for Low Potency vs. Off-Target Activity)
In a recombinant human IDO1 enzymatic assay, N-(4-Chlorophenyl)-1H-indazole-1-carboxamide exhibits an IC50 of 50,000 nM [1]. This represents a 14,285-fold reduction in potency compared to the clinical-stage IDO1 inhibitor Epacadostat (IC50 = 3.5 nM) tested under identical conditions in the same assay system [2]. This quantitative difference is critical for experimental design.
| Evidence Dimension | Enzymatic Inhibition of IDO1 (IC50) |
|---|---|
| Target Compound Data | 50,000 nM |
| Comparator Or Baseline | Epacadostat (INCB-024360): 3.5 nM |
| Quantified Difference | 14,285-fold lower potency |
| Conditions | Recombinant human His-tagged IDO1 (Ala2 to Gly403) expressed in E. coli, using tryptophan as substrate [1][2] |
Why This Matters
This stark potency differential defines the compound's utility: it serves as a low-potency control or a scaffold for optimization in IDO1 inhibitor development, not as a functional IDO1 inhibitor itself.
- [1] BindingDB. BDBM50578632 (CHEMBL4852532). IC50: 5.00E+4 nM. Assay ID: 2, Entry ID: 50014670. View Source
- [2] BindingDB. BDBM50126143 (Epacadostat). IC50: 3.5 nM. Assay ID: 2, Entry ID: 50014670. View Source
